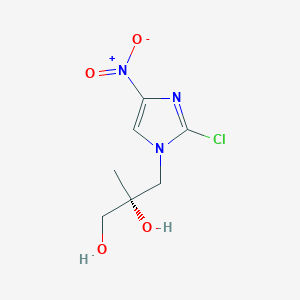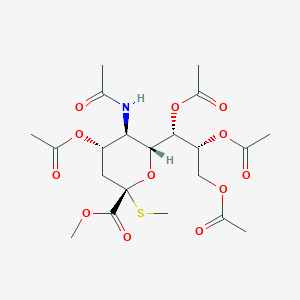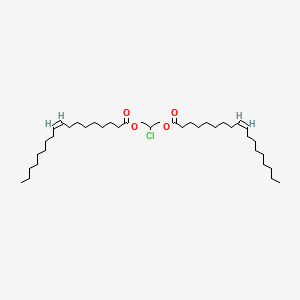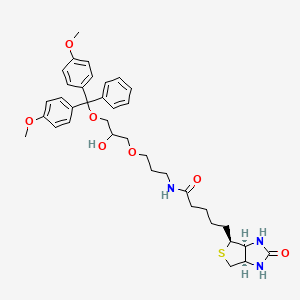
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is a metabolite of Amitriptyline, a tricyclic antidepressant used to treat various mental disorders, including anxiety, psychosis, attention deficit hyperactivity disorder, and bipolar disorder. This compound is characterized by its complex molecular structure, with a molecular formula of C40H52F3NO12S and a molecular weight of 827.90.
Méthodes De Préparation
The synthesis of Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate involves multiple steps, starting from the parent compound, Amitriptyline. The synthetic route typically includes the glucuronidation of Amitriptyline, followed by esterification and trifluoromethanesulfonation. Industrial production methods are designed to ensure high purity and yield, often conducted in cGMP (current Good Manufacturing Practice) facilities to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Amitriptyline metabolites.
Biology: Studied for its role in metabolic pathways involving Amitriptyline.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of new antidepressant formulations and quality control processes
Mécanisme D'action
The mechanism of action of Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is related to its parent compound, Amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin, increasing their concentration at synaptic clefts in the brain . This action is believed to contribute to its antidepressant effects. The glucuronide and ester modifications may influence the compound’s pharmacokinetics and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds to Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate include other metabolites and derivatives of Amitriptyline, such as:
Amitriptyline N-β-D-Glucuronide: Another glucuronide metabolite with similar properties.
Nortriptyline: A primary active metabolite of Amitriptyline with antidepressant activity.
Desipramine: A tricyclic antidepressant structurally related to Amitriptyline
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.
Propriétés
Numéro CAS |
1207167-94-9 |
|---|---|
Formule moléculaire |
C₄₀H₅₂F₃NO₁₂S |
Poids moléculaire |
827.9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)



